molecular formula C21H21N7O3 B2677750 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1021094-84-7

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2677750
CAS No.: 1021094-84-7
M. Wt: 419.445
InChI Key: HVGQAWJVIOAOSY-UHFFFAOYSA-N
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Description

N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a morpholino group and a 5-phenylisoxazole-3-carboxamide side chain. This scaffold is notable for its structural complexity, combining motifs associated with kinase inhibition (pyrazolopyrimidine) and metabolic stability (morpholine, isoxazole). The morpholino group enhances solubility and pharmacokinetics, while the isoxazole-carboxamide moiety may contribute to target selectivity via hydrogen bonding interactions.

Properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3/c29-21(17-12-18(31-26-17)15-4-2-1-3-5-15)22-6-7-28-20-16(13-25-28)19(23-14-24-20)27-8-10-30-11-9-27/h1-5,12-14H,6-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQAWJVIOAOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound known for its significant biological activity, particularly as a kinase inhibitor. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by several functional groups that enhance its biological activity:

  • Morpholino Group : Increases solubility and bioavailability.
  • Pyrazolo[3,4-d]pyrimidine Core : Known for its potent kinase inhibitory properties.
  • Isosazole Ring : Contributes to the compound's pharmacological profile.

The molecular formula is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, indicating a complex arrangement conducive to various biological interactions.

The primary mechanism by which this compound exerts its effects is through the inhibition of specific kinases involved in cell signaling pathways. Kinases regulate critical cellular functions such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in cancer progression.

Key Kinase Targets

Research has shown that this compound effectively inhibits several key kinases:

  • Cyclin-dependent Kinase 2 (CDK2) : Involved in cell cycle regulation.
  • Tyrosine Kinases : Linked to various malignancies.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against different cancer cell lines:

  • In vitro Studies : The compound exhibited significant anti-proliferative effects on leukemia and breast cancer cell lines, leading to increased apoptosis rates.
Cell LineIC50 (µM)Mechanism of Action
Leukemia12.5CDK2 inhibition
Breast Cancer15.0Tyrosine kinase inhibition

Antiviral Properties

Emerging research indicates that derivatives of pyrazolo[3,4-d]pyrimidine may possess antiviral activities. For instance, certain analogs have shown efficacy against herpes simplex virus type 1 (HSV-1) with EC50 values comparable to existing antiviral agents .

Case Studies

  • Study on CDK Inhibition : A study published in the Journal of Medicinal Chemistry reported that this compound significantly inhibited CDK2 with an IC50 value of 10 µM, demonstrating its potential as a therapeutic agent in cancer treatment .
  • Antiviral Evaluation : Another study explored the antiviral properties of related compounds against HSV-1. The results indicated that modifications to the pyrazolo core enhanced activity against viral replication .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on core modifications, substituent effects, and synthetic strategies.

Structural Features
Compound Name Core Structure Key Substituents Pharmacological Relevance (Inferred)
N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide Pyrazolo[3,4-d]pyrimidine Morpholino (N7), 5-phenylisoxazole-3-carboxamide (C1-side chain) Kinase inhibition (predicted)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 4-Fluorophenyl (C3), phenyl (C5), carbaldehyde (N1) Anticancer/anti-inflammatory (structural analog studies)
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline 4-Chlorophenyl (C5), 4-fluorophenyl (C3), acetyl (N1) Potential antimicrobial activity
2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile Pyrazolo[3,4-d]oxazine Cyano-methyl (C3), methyl (C6) Intermediate for kinase inhibitor synthesis

Key Observations :

  • Core Diversity : The target compound’s pyrazolo[3,4-d]pyrimidine core distinguishes it from pyrazoline derivatives (e.g., ), which lack the fused pyrimidine ring. This core is critical for ATP-binding site interactions in kinases .
  • Substituent Impact: The morpholino group in the target compound contrasts with halogenated aryl groups (e.g., 4-fluorophenyl in ), which increase lipophilicity but may reduce solubility.
Pharmacological Activity

While direct activity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Pyrazolo[3,4-d]pyrimidines: Derivatives with morpholino groups (e.g., mTOR inhibitors) exhibit improved solubility and target affinity compared to halogenated analogs .
  • Pyrazolines : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl in ) often show enhanced antimicrobial or anti-inflammatory activity due to increased membrane penetration.

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